6-Iodocholesterol

Radiopharmaceutical Stability Adrenal Scintigraphy Iodocholesterol Deiodination

6-Iodocholesterol (CAS 74920-44-8, synonym: 6β-iodocholesterol, 6-iodocholest-5-en-3β-ol) is a halogenated cholesterol derivative bearing a covalent iodine substituent at the C6 position of the steroid B-ring, with molecular formula C₂₇H₄₅IO and molecular weight 512.5 g/mol. It belongs to the class of radioiodinated cholesterol analogs developed for adrenal cortical scintigraphy, alongside 19-iodocholesterol (CL-19, iodine at C19) and 6β-iodomethyl-19-norcholesterol (NP-59/NCL-6, iodomethyl at C6 with a nor-structure lacking the C19 methyl group).

Molecular Formula C27H45IO
Molecular Weight 512.5 g/mol
CAS No. 74920-44-8
Cat. No. B1195458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodocholesterol
CAS74920-44-8
Synonyms6 beta-iodocholesterol
6-iodocholest-5-en 3 beta-ol
6-iodocholesterol
6-iodocholesterol, (3beta)-isomer
6-iodocholesterol, (3beta)-isomer, 131I-labeled
6beta-iodocholesterol
Molecular FormulaC27H45IO
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)I)C
InChIInChI=1S/C27H45IO/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28)24-15-19(29)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-23,29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,26-,27-/m1/s1
InChIKeyBWBDFSZMGKKIFA-OLSNINGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodocholesterol (CAS 74920-44-8): A C6-Iodinated Cholesterol Analog for Adrenal Imaging, Radiopharmaceutical Development, and Steroidal Intermediate Chemistry


6-Iodocholesterol (CAS 74920-44-8, synonym: 6β-iodocholesterol, 6-iodocholest-5-en-3β-ol) is a halogenated cholesterol derivative bearing a covalent iodine substituent at the C6 position of the steroid B-ring, with molecular formula C₂₇H₄₅IO and molecular weight 512.5 g/mol . It belongs to the class of radioiodinated cholesterol analogs developed for adrenal cortical scintigraphy, alongside 19-iodocholesterol (CL-19, iodine at C19) and 6β-iodomethyl-19-norcholesterol (NP-59/NCL-6, iodomethyl at C6 with a nor-structure lacking the C19 methyl group) [1]. Critically, 6-iodocholesterol is structurally distinct from NP-59 (CAS 55623-03-5): the former has iodine directly bonded to C6 of the intact cholesterol skeleton, while the latter features a CH₂I group at C6 on a 19-nor framework . This compound serves as a clinical adrenal imaging agent when labeled with ¹³¹I, a versatile synthetic intermediate for 6-aryl and 6-bromo cholesterol derivatives via palladium-catalyzed cross-coupling or halogen exchange, and a precursor for next-generation 6-bromocholesterol imaging agents with expanded tissue-targeting profiles .

Why 6-Iodocholesterol Cannot Be Treated as Interchangeable with 19-Iodocholesterol or NP-59: Position-Specific Iodination Determines Stability, Adrenal Affinity, and Synthetic Utility


The three clinically established iodocholesterol analogs—19-iodocholesterol (CL-19), 6-iodocholesterol (CL-6), and 6β-iodomethyl-19-norcholesterol (NCL-6/NP-59)—differ fundamentally in iodine substitution site, steroidal skeleton, and resultant physicochemical and biological properties [1]. A comprehensive comparative analysis using adrenal absorbed dose (%dose/g), adrenal-to-liver (A/Lv), and adrenal-to-kidney (A/K) ratios established a clear performance hierarchy: NCL-6 > CL-6 > CL-19 for both adrenal affinity and imaging quality [2]. Furthermore, the thermal and radiolytic stability of CL-6-¹³¹I far exceeds that of CL-19-¹³¹I and NCL-6-¹³¹I; CL-6-¹³¹I withstands 70°C for 26 hours and gamma irradiation at 3.5×10⁶ Rad without deiodination, while CL-19-¹³¹I decomposes 40% within 6 weeks under standard formulated storage [3]. Most critically, only the C6-iodo configuration enables downstream synthetic diversification: 6-iodocholesterol serves as the gateway precursor for Suzuki-Miyaura cross-coupling to 6-aryl cholesterol drug candidates and for conversion to 6-bromocholesterol derivatives with expanded tissue-targeting capability, functions that neither the C19-iodo nor C6-iodomethyl-nor analogs can replicate . These position-dependent differences mean that substituting one iodocholesterol analog for another without accounting for iodine placement will yield divergent stability, biodistribution, and synthetic outcomes.

6-Iodocholesterol (CAS 74920-44-8): Quantified Differentiation Evidence Against Comparator Iodocholesterol Analogs


Thermal and Radiolytic Stability: CL-6-¹³¹I vs. CL-19-¹³¹I and NCL-6-¹³¹I

A dedicated stability study directly compared CL-6-¹³¹I, CL-19-¹³¹I, and NCL-6-¹³¹I under identical stress conditions. CL-6-¹³¹I exhibited no significant dehalogenation when stored at 30°C for 48 hours, 45°C for 48 hours, or 70°C for 26 hours; remained stable in pH=1 and pH=12 solutions at 15°C, 60°C, and 80°C for periods of 3 to 15 hours; showed no degradation after 2 months at room temperature by TLC; and underwent no radiolytic deiodination after ⁶⁰Co gamma irradiation at a total absorbed dose of 3.5×10⁶ Rad [1]. The study concluded that CL-6-¹³¹I revealed much more thermal and radiolytic stability than CL-19-¹³¹I and NCL-6-¹³¹I [1]. Complementing this, a 1979 clinical evaluation confirmed that ¹³¹I-6-iodocholesterol can be stored at room temperature for several months without decomposing or deiodinating, whereas labeled 19-iodocholesterol formulated and stored under comparable conditions shows 20% decomposition after 3 weeks and 40% after 6 weeks [2].

Radiopharmaceutical Stability Adrenal Scintigraphy Iodocholesterol Deiodination

Adrenal Imaging Performance Hierarchy: CL-6 vs. CL-19 vs. NCL-6 by %dose/g, Adrenal-to-Liver, and Adrenal-to-Kidney Ratios

A landmark 1989 comparative evaluation systematically assessed the animal distribution and imaging quality of CL-19, CL-6, NCL-6, and ⁷⁵Se-SMC using three quantitative metrics: adrenal absorbed dose (%dose/g), adrenal-to-liver ratio (A/Lv), and adrenal-to-kidney ratio (A/K) [1]. The study established an unambiguous rank order of adrenal affinity and imaging effect: NCL-6-*I > CL-6-*I > CL-19-*I [1]. Specifically, CL-6-*I demonstrated superior adrenal affinity and imaging quality compared to CL-19-*I, while being slightly outperformed by NCL-6-*I [1]. Independent clinical confirmation from a separate 1979 study reported that ¹³¹I-6-iodocholesterol is more adrenophilic and images the adrenal gland more clearly than ¹³¹I-19-iodocholesterol, consistent with the quantitative hierarchy [2].

Adrenal Imaging Biodistribution Structure-Activity Relationship

Operational and Manufacturing Advantages: Synthesis, Labeling, and Storage of CL-6 vs. CL-19

A 1979 head-to-head clinical evaluation enumerated five specific advantages of ¹³¹I-6-iodocholesterol over ¹³¹I-19-iodocholesterol: (1) synthesis is simpler and less time-consuming; (2) chemical properties are stable, enabling room-temperature storage for several months without decomposition or deiodination; (3) the product is easily transported without cold-chain requirements; (4) the labeling technique is easier to perform; and (5) the agent is more adrenophilic and produces clearer adrenal images [1]. These findings were independently corroborated by a 1980 study reporting that 6-¹³¹I-cholesterol was proved superior to 19-¹³¹I-cholesterol in several aspects including ease of preparation, simplicity of labeling procedure, high yield, constant quality, and easy storage, with 6-¹³¹I-cholesterol successfully subjected to clinical trials in multiple hospitals [2].

Radiopharmaceutical Manufacturing Isotope Exchange Labeling Supply Chain Logistics

Synthetic Versatility as a C6-Functionalization Gateway: 6-Iodocholesterol Enables Suzuki-Miyaura Cross-Coupling to 6-Aryl Cholesterol Drug Candidates

The C6-iodo configuration uniquely positions 6-iodocholesterol as the critical intermediate for transition-metal-catalyzed diversification of the cholesterol scaffold. 3β-Acetoxy-6-iodocholest-5-ene, prepared via a convenient four-step synthesis from cholesterol, serves as the key electrophilic coupling partner in Suzuki-Miyaura reactions with diverse arylboronic acids to generate 6-arylated cholesterol derivatives . This versatile and efficient synthetic strategy can be widely applied to the synthesis of other 6-aryl or 6-heteroaryl steroids as potential drug candidates . In contrast, 19-iodocholesterol cannot participate in analogous C19 cross-coupling due to the neopentylic nature of the C19 position and the absence of a suitable olefinic coupling handle. Similarly, NP-59 (NCL-6), bearing a CH₂I group rather than a vinyl iodide, lacks the requisite sp² C–I bond geometry for direct palladium-catalyzed coupling at C6. The vinylic C6–I bond in 6-iodocholesterol, conjugated with the Δ⁵ double bond, provides the ideal electronic and steric environment for oxidative addition to Pd(0), making it the sole member of the clinical iodocholesterol family capable of serving as a cross-coupling substrate .

Steroidal Drug Discovery Palladium-Catalyzed Cross-Coupling C6-Aryl Cholesterol Derivatives

Gateway Precursor for 6-Bromocholesterol Derivatives: Expanding Tissue Targeting Beyond Adrenal to Ovary and Prostate

6-Iodocholesterol serves as the direct synthetic precursor to 6-bromocholesterol and its derivatives through treatment with cuprous bromide (CuBr), enabling halogen exchange at the C6 position [1]. Patent literature explicitly describes 6-iodocholesterol as 'the known 6-iodocholesterol' starting material from which novel 6-bromo derivatives are prepared [1]. These 6-bromocholesterol compounds, when labeled with ⁷⁷Br or ⁸²Br, demonstrate localization in adrenal, mammary, and ovary tissue of female mammals and in adrenal or prostate tissue of males—a tissue-targeting profile described as 'superior to use of the prior art 6-iodo-cholesterol' [2]. Importantly, the substitution of radiobromine for radioiodine in the 6-position (CL-6-Br vs. CL-6-I) yields an agent with different biodistribution, demonstrating that the C6-iodo compound is not merely an imaging agent in its own right but also a platform precursor for accessing halogenated analogs with distinct and potentially therapeutically relevant tissue-selectivity profiles [3].

6-Bromocholesterol Halogen Exchange Expanded Tissue Imaging

6-Iodocholesterol (CAS 74920-44-8): Evidence-Backed Application Scenarios for Scientific Selection and Procurement


Clinical Radiopharmacy: Adrenal Cortical Scintigraphy with Superior Stability and Logistics Flexibility

For clinical nuclear medicine departments performing adrenal scintigraphy—particularly those located far from centralized radiopharmaceutical production facilities—6-iodocholesterol labeled with ¹³¹I (CL-6-¹³¹I) offers a decisive logistical advantage. Its demonstrated thermal stability (no degradation after 2 months at room temperature, stable at 70°C for 26 hours, no radiolytic deiodination at 3.5×10⁶ Rad) means it can be stored, transported, and used without the cold-chain infrastructure required by the less stable CL-19-¹³¹I, which loses 40% chemical integrity within 6 weeks of formulation [1]. Clinically, CL-6-¹³¹I produces clearer adrenal images than CL-19-¹³¹I due to its higher adrenal affinity [2]. This combination of superior stability and imaging performance makes CL-6 the rational procurement choice for radiopharmacies prioritizing supply-chain resilience and decentralized clinical deployment [3].

Medicinal Chemistry: Synthesis of 6-Aryl Cholesterol Derivatives via Suzuki-Miyaura Cross-Coupling for Drug Discovery

Research groups engaged in steroidal drug discovery should procure 6-iodocholesterol (specifically as its 3β-acetoxy derivative, 3β-acetoxy-6-iodocholest-5-ene) as the key electrophilic intermediate for palladium-catalyzed diversification of the cholesterol B-ring. The vinylic C6–I bond, conjugated with the Δ⁵ double bond, enables efficient Suzuki-Miyaura cross-coupling with diverse arylboronic acids to generate libraries of 6-aryl cholesterol analogs [1]. This synthetic strategy is versatile and efficient for producing 6-aryl or 6-heteroaryl steroids as potential drug candidates [1]. Neither 19-iodocholesterol nor NP-59 can serve as substrates for analogous C–C bond-forming reactions at their respective halogenation sites, making 6-iodocholesterol the mandatory starting material for any medicinal chemistry program targeting 6-substituted cholesterol scaffolds [1].

Radiopharmaceutical Development: Precursor for 6-Bromocholesterol Imaging Agents with Expanded Multi-Tissue Targeting

For radiopharmaceutical R&D teams developing next-generation diagnostic agents, 6-iodocholesterol provides a direct synthetic entry point to 6-bromocholesterol derivatives via simple CuBr-mediated halogen exchange [1]. The resulting ⁷⁷Br- or ⁸²Br-labeled 6-bromocholesterol compounds demonstrate tissue localization in adrenal, ovary, mammary, and prostate tissues—substantially expanding the imaging target repertoire beyond the adrenal-only profile of the parent 6-iodocholesterol [2]. This precursor role is exclusive to 6-iodocholesterol among the clinical iodocholesterol analogs, as the C6 iodine position is uniquely suited for cuprous halide exchange chemistry [1]. Procurement of 6-iodocholesterol thus enables access to an entire family of halogenated cholesterol imaging agents through a single, well-characterized starting material.

Analytical Reference Standard and Method Development for Iodocholesterol Quality Control

Given the established performance hierarchy (NCL-6 > CL-6 > CL-19) and the documented stability differences among iodocholesterol analogs, analytical laboratories developing QC methods for radiopharmaceutical purity assessment require authentic 6-iodocholesterol as a reference standard to distinguish it from both 19-iodocholesterol and NP-59 in chromatographic and spectroscopic analyses [1]. The compound's well-characterized thermal and radiolytic stability profile—including TLC and HPLC behavior under stress conditions—provides a validated benchmark for stability-indicating method development [2]. For contract research organizations and radiopharmacy QC units, procurement of high-purity 6-iodocholesterol reference material is essential for accurate identification and quantification in both raw material testing and finished radiopharmaceutical release assays.

Quote Request

Request a Quote for 6-Iodocholesterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.